molecular formula C17H24N2O5S B5670253 N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide

N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide

Cat. No. B5670253
M. Wt: 368.4 g/mol
InChI Key: ZVFWAWFINJZKBR-UHFFFAOYSA-N
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Description

"N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydrofuran-3-ylmethyl)benzenesulfonamide" is a compound that falls under the class of benzenesulfonamides. These compounds are of significant interest due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves various chemical reactions, including cyclooxygenase inhibition, aggregation-induced emission, gold-catalyzed reactions, and reactions involving different substituents and functional groups (Al-Hourani et al., 2016); (Jia et al., 2019); (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by features such as crystallography, molecular docking, and interactions within active sites of enzymes. These structures often involve intricate hydrogen bonding and other intermolecular interactions (Mohamed-Ezzat et al., 2023); (Buemi et al., 2019).

Chemical Reactions and Properties

Benzenesulfonamides engage in a variety of chemical reactions, showcasing properties such as inhibition potency, enzyme interactions, and molecular transformations. These reactions are pivotal in determining their biological and pharmacological activities (Röver et al., 1997); (Ponzo & Kaufman, 1995).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystalline structure, are determined through methods like X-ray diffraction, NMR spectroscopy, and mass spectroscopy. These properties are crucial for understanding the compound's stability, solubility, and overall behavior under different conditions (Kantekin et al., 2020); (Franklin et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted through their interactions with biological molecules, receptor binding, and inhibitory activities. These properties play a significant role in determining their potential as therapeutic agents or in other chemical applications (Lolak et al., 2019); (Abbasi et al., 2019).

properties

IUPAC Name

N-methyl-3-(morpholine-4-carbonyl)-N-(oxolan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-18(12-14-5-8-24-13-14)25(21,22)16-4-2-3-15(11-16)17(20)19-6-9-23-10-7-19/h2-4,11,14H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFWAWFINJZKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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